molecular formula C12H15ClN2 B11999426 6-Chloro-2-pentyl-1H-benzimidazole CAS No. 66073-78-7

6-Chloro-2-pentyl-1H-benzimidazole

Cat. No.: B11999426
CAS No.: 66073-78-7
M. Wt: 222.71 g/mol
InChI Key: BIMBDAHDUPIEFL-UHFFFAOYSA-N
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Description

6-Chloro-2-pentyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound, which includes a chlorine atom and a pentyl group, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-pentyl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with various reagents. One common method is the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This process yields benzimidazole derivatives with high efficiency and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-pentyl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-pentyl-1H-benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2-pentyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cancer cell growth . The presence of the chlorine atom and pentyl group enhances its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

6-Chloro-2-pentyl-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

CAS No.

66073-78-7

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

6-chloro-2-pentyl-1H-benzimidazole

InChI

InChI=1S/C12H15ClN2/c1-2-3-4-5-12-14-10-7-6-9(13)8-11(10)15-12/h6-8H,2-5H2,1H3,(H,14,15)

InChI Key

BIMBDAHDUPIEFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=C(N1)C=C(C=C2)Cl

Origin of Product

United States

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